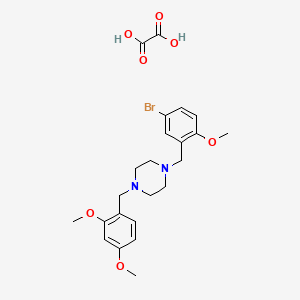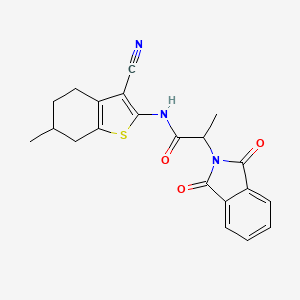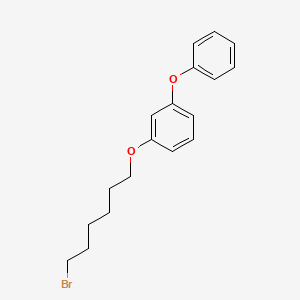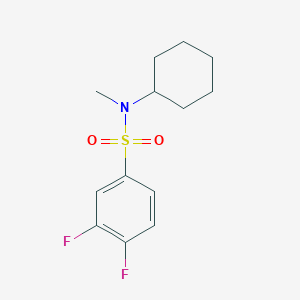![molecular formula C14H21BrN2O3S B5083988 N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide is a synthetic organic compound characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a glycinamide backbone
Mecanismo De Acción
Mode of Action
It is known that the compound contains an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These functional groups may interact with biological targets in a specific manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, some sulfonyl compounds are known to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, suggests it may have good bioavailability and could potentially cross biological membranes effectively .
Result of Action
Preliminary studies suggest that it may have antimicrobial activity, particularly against gram-positive pathogens
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The compound has been tested for antimicrobial action against bacterial and fungal strains . It has also been evaluated for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Cellular Effects
Preliminary studies suggest that it may have potential as an antimicrobial agent, particularly against Gram-positive pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide typically involves the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonation of 4-bromophenyl with a sulfonyl chloride reagent under basic conditions.
Coupling with Glycinamide: The bromophenyl sulfonyl intermediate is then coupled with glycinamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The amide bond in the glycinamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Oxidation/Reduction: Sulfoxides or sulfones, depending on the reaction conditions.
Hydrolysis: Corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-propylglycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl and ethyl groups on the glycinamide backbone differentiates it from similar compounds, potentially leading to unique pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIWCDGTLCFIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)
![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)

![[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate](/img/structure/B5083961.png)
![1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5083968.png)

![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)


![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)

